molecular formula C19H32O4 B14749928 2,4,16,18-Nonadecanetetrone CAS No. 1595-28-4

2,4,16,18-Nonadecanetetrone

Cat. No.: B14749928
CAS No.: 1595-28-4
M. Wt: 324.5 g/mol
InChI Key: ALQPVQWOABCQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,16,18-Nonadecanetetrone is an organic compound with the molecular formula C₁₉H₃₂O₄. It is characterized by the presence of four ketone groups located at the 2nd, 4th, 16th, and 18th positions of a nonadecane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,16,18-Nonadecanetetrone typically involves multi-step organic reactions. One common method is the oxidation of corresponding alcohols or alkenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions often require controlled temperatures and pH to ensure selective oxidation at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are used in hydrogenation-dehydrogenation cycles to achieve the desired ketone functionalities. Continuous flow reactors and high-pressure systems are often employed to scale up the production while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,16,18-Nonadecanetetrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydroxylamine (NH₂OH), hydrazine (N₂H₄)

Major Products:

Scientific Research Applications

2,4,16,18-Nonadecanetetrone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,16,18-Nonadecanetetrone involves its interaction with specific molecular targets. The ketone groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: This structural feature allows for more complex interactions in chemical and biological systems .

Properties

CAS No.

1595-28-4

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

nonadecane-2,4,16,18-tetrone

InChI

InChI=1S/C19H32O4/c1-16(20)14-18(22)12-10-8-6-4-3-5-7-9-11-13-19(23)15-17(2)21/h3-15H2,1-2H3

InChI Key

ALQPVQWOABCQBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCCCCCCCCCCC(=O)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.